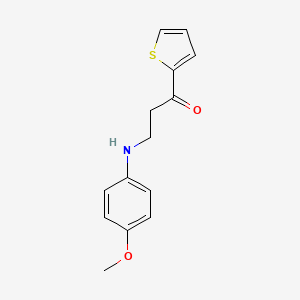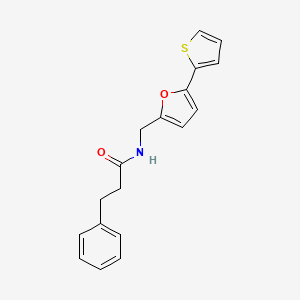![molecular formula C27H26FN3O3 B2705565 1-(4-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 883651-58-9](/img/structure/B2705565.png)
1-(4-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one” is an organic molecule with the molecular formula C27H26FN3O3 . The average mass of this compound is 459.512 Da .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a benzimidazole ring attached to a pyrrolidinone ring via a single bond. The benzimidazole ring is further substituted with a 4-fluorophenyl group and a propyl chain, which is itself substituted with a 4-methoxyphenoxy group .Applications De Recherche Scientifique
Synthesis and Characterization of Fluorinated Compounds
Versatile Fluorinated Building Blocks for Heterocyclic Compounds
A study by Shi, Wang, and Schlosser (1996) explored the synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones using fluorinated acrylic building blocks. This research highlights the potential of fluorinated compounds in creating diverse heterocyclic structures, which could be relevant to the synthesis and applications of the compound (Shi, Wang, & Schlosser, 1996).
Fluorescent Properties for Sensing Applications
Development of Fluoroionophores for Metal Cation Sensing
Hong et al. (2012) designed fluoroionophores based on diamine-salicylaldehyde derivatives, demonstrating their application in selectively sensing metal cations like Zn+2 and Cd+2. This suggests the potential use of similar fluorinated compounds in the development of fluorescent sensors for detecting specific ions or molecules (Hong, Lin, Hsieh, & Chang, 2012).
Polymer Chemistry and Material Science
Synthesis and Properties of Novel Polyimides
Pyo et al. (1999) worked on polyimides derived from benzidine monomers with fluoro, methoxy, and other substituents, aiming to improve material properties like brittleness and modulus. This research opens up possibilities for using fluorinated benzimidazole derivatives in materials science, particularly in the development of polymers with enhanced mechanical and thermal properties (Pyo, Kim, Shin, Park, & Ree, 1999).
Catalytic Activity and Drug Metabolism
Catalytic Activity of Pd(II) and Pt(II) Complexes
Shukla et al. (2021) reported on the synthesis and catalytic activity of Pd(II) and Pt(II) complexes with ONN pincer ligand towards the Suzuki-Miyaura reaction, demonstrating the utility of such complexes in catalysis. This suggests potential catalytic applications for fluorinated benzimidazole derivatives in facilitating chemical reactions (Shukla, Gaur, Bagri, Mehrotra, Chaurasia, & Raidas, 2021).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3/c1-33-22-11-13-23(14-12-22)34-16-4-15-30-25-6-3-2-5-24(25)29-27(30)19-17-26(32)31(18-19)21-9-7-20(28)8-10-21/h2-3,5-14,19H,4,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGCVORXFIBCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2705484.png)
![5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2705485.png)




![N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-1-amine](/img/structure/B2705494.png)



![2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol](/img/structure/B2705499.png)
![Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B2705502.png)
![N-benzyl-4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2705503.png)
![2-(4-bromophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-tetrazole-5-carboxamide](/img/structure/B2705505.png)
